molecular formula C18H17N5O B12935409 2-((1H-Pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(piperazin-1-yl)benzonitrile

2-((1H-Pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(piperazin-1-yl)benzonitrile

Cat. No.: B12935409
M. Wt: 319.4 g/mol
InChI Key: LAHBNCNQYFOBTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((1H-Pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(piperazin-1-yl)benzonitrile is a complex organic compound that features a pyrrolopyridine moiety linked to a benzonitrile group through an ether linkage, with a piperazine ring attached to the benzene ring. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1H-Pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(piperazin-1-yl)benzonitrile typically involves multiple steps:

    Formation of the Pyrrolopyridine Core: This can be achieved through cyclization reactions involving appropriate precursors such as pyridine derivatives and amines under acidic or basic conditions.

    Ether Linkage Formation: The pyrrolopyridine core is then reacted with a halogenated benzonitrile derivative in the presence of a base to form the ether linkage.

    Piperazine Attachment: The final step involves the nucleophilic substitution of the halogenated benzonitrile with piperazine under reflux conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the nitrile group, converting it to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: N-oxides of the piperazine ring.

    Reduction: Primary amines from the nitrile group.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, it serves as a probe to study the interactions of pyrrolopyridine derivatives with biological macromolecules. It can be used to investigate enzyme inhibition and receptor binding.

Medicine

The compound has potential applications in medicinal chemistry as a lead compound for the development of new drugs. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery programs.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which 2-((1H-Pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(piperazin-1-yl)benzonitrile exerts its effects is likely related to its ability to interact with specific molecular targets. These targets could include enzymes, receptors, or ion channels. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting their activity or modulating their function.

Comparison with Similar Compounds

Similar Compounds

  • 2-((1H-Pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(morpholin-4-yl)benzonitrile
  • 2-((1H-Pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(piperidin-1-yl)benzonitrile

Uniqueness

Compared to similar compounds, 2-((1H-Pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(piperazin-1-yl)benzonitrile is unique due to the presence of the piperazine ring, which can enhance its solubility and bioavailability. This structural feature may also influence its binding affinity and selectivity for biological targets, making it a more potent and versatile compound in various applications.

Properties

Molecular Formula

C18H17N5O

Molecular Weight

319.4 g/mol

IUPAC Name

4-piperazin-1-yl-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzonitrile

InChI

InChI=1S/C18H17N5O/c19-11-14-1-2-15(23-7-5-20-6-8-23)10-17(14)24-16-9-13-3-4-21-18(13)22-12-16/h1-4,9-10,12,20H,5-8H2,(H,21,22)

InChI Key

LAHBNCNQYFOBTM-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=CC(=C(C=C2)C#N)OC3=CN=C4C(=C3)C=CN4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.